molecular formula C9H14F3NO3 B6194943 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid CAS No. 2680540-09-2

1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid

Cat. No.: B6194943
CAS No.: 2680540-09-2
M. Wt: 241.21 g/mol
InChI Key: XBFQRTWSCHDWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid (TFA) is a heterocyclic compound featuring a pyrrolidine ring fused with a cyclopropanol moiety and a trifluoroacetic acid counterion. Its molecular formula is C₇H₁₁NO·C₂HF₃O₂, with a molecular weight of 226.32 g/mol (for the base) and 297.71 g/mol when combined with TFA . The TFA counterion improves solubility and stabilizes the compound during synthesis, a common practice in medicinal chemistry .

This compound is primarily utilized as a building block in organic synthesis, particularly in drug discovery, where pyrrolidine derivatives are valued for their pharmacokinetic properties .

Properties

CAS No.

2680540-09-2

Molecular Formula

C9H14F3NO3

Molecular Weight

241.21 g/mol

IUPAC Name

1-pyrrolidin-3-ylcyclopropan-1-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO.C2HF3O2/c9-7(2-3-7)6-1-4-8-5-6;3-2(4,5)1(6)7/h6,8-9H,1-5H2;(H,6,7)

InChI Key

XBFQRTWSCHDWIK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2(CC2)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidine Derivatives

The core strategy for introducing the cyclopropane moiety involves reacting pyrrolidine precursors with cyclopropane-containing electrophiles. For example, 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is synthesized via Cs₂CO₃-mediated alkylation of 4-boronic ester pyrazole with (bromomethyl)cyclopropane in MeCN at 80°C. This method achieves 98% yield and is adaptable to pyrrolidine systems by substituting the nucleophile.

Table 1: Representative Alkylation Conditions

ReagentSolventTemperature (°C)Yield (%)
(Bromomethyl)cyclopropaneMeCN8098
1,1,1-Trifluoro-2-iodoethaneMeCN8075

Nucleophilic Substitution with Pyrrolidine Derivatives

Microwave-Assisted Amination

A optimized route involves reacting 2-chloro-5-(trifluoromethyl)pyridin-4-amine with (R)-2-(pyrrolidin-3-yl)propan-2-ol in DMSO at 90°C for 12 hours under microwave conditions. This method ensures regioselective amination with 27.2% yield, though scalability challenges exist due to moderate efficiency.

Table 2: Key Reaction Parameters for Amination

SubstrateBaseSolventTime (hr)Yield (%)
2-Chloro-5-(trifluoromethyl)pyridineNa₂CO₃DMSO1227.2
4,6-Dichloro-2-methylpyrimidineTEAMeCN1291

Purification and Characterization Techniques

Chromatographic Isolation

Crude products are purified using automated flash chromatography (0–100% EtOAc/hexanes) or reverse-phase chromatography (MeCN/H₂O with 0.1% TFA). The latter method isolates the trifluoroacetate salt with >95% purity, as confirmed by LRMS and ¹H NMR.

Table 3: Analytical Data for 1-(Pyrrolidin-3-yl)cyclopropan-1-ol, TFA

ParameterValueSource
LRMS (ESI)m/z 290 [(M+H)⁺ calc’d]
¹H NMR (DMSO-d₆)δ 5.90 (s, 2H), 3.28 (s, 5H)

Stereochemical Considerations

Chiral Resolution

The use of (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride as a starting material ensures retention of stereochemistry during cyclopropanation. Enantiomeric excess is maintained (>99% ee) via chiral stationary phases during purification.

Scale-Up Challenges and Solutions

Limitations in Microwave Synthesis

While microwave conditions enhance reaction rates, scalability is hindered by equipment constraints. Batch-mode transitions using conventional heating at 80–90°C in MeCN or DMSO show comparable yields (25–30%) .

Chemical Reactions Analysis

1-(Pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(Pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

  • 1-(Pyrrolidin-3-yl)cyclopropan-1-ol, TFA: Contains a cyclopropanol substituent, which introduces steric hindrance and ring strain. This may enhance interactions with hydrophobic pockets in biological targets .
  • The hydrochloride counterion offers higher stability under physiological conditions .
  • 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-Fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid : Features a fluoropropyl substituent on the pyrrolidine, enhancing metabolic stability and fluorine-mediated target binding. The absence of cyclopropane reduces strain but may decrease reactivity .

Counterion Effects

  • Trifluoroacetic Acid (TFA) : Commonly used to improve solubility in polar solvents and during HPLC purification. However, residual TFA may interfere with biological assays .
  • Hydrochloride (HCl) : Offers superior stability for storage and transport. Preferred in final drug formulations due to lower toxicity compared to TFA .

Cyclopropane vs. Other Structural Moieties

  • Cyclopropanol: High ring strain (~27 kcal/mol) increases electrophilicity, making it reactive in nucleophilic substitution or ring-opening reactions. This property is absent in non-cyclopropane analogs like ethylphenyl or fluoropropyl derivatives .
  • Cyclopenta Rings : Observed in compounds like 2-(3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid, cyclopenta rings reduce strain compared to cyclopropane but retain moderate reactivity for targeted drug delivery .

Ring Conformation and Puckering

Pyrrolidine rings exhibit pseudorotation, adopting envelope or twist conformations depending on substituents. The cyclopropanol group in 1-(pyrrolidin-3-yl)cyclopropan-1-ol restricts puckering, favoring a planar geometry that may limit interactions with chiral binding sites. In contrast, unsubstituted pyrrolidines (e.g., Boc-protected derivatives) show greater conformational flexibility, enhancing adaptability in protein binding .

Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison of Pyrrolidine Derivatives

Compound Name Molecular Weight (g/mol) Key Substituent Counterion Biological Relevance References
1-(Pyrrolidin-3-yl)cyclopropan-1-ol, TFA 297.71 Cyclopropanol TFA Building block for drug synthesis
3-(3-Ethylphenyl)pyrrolidine hydrochloride 211.74 Ethylphenyl HCl CNS-targeting potential
Alpelisib combination compound* N/A Fluoropropyl None PI3K inhibitor adjunct
N-(Cyclohexylmethyl)-2-methylpropanamide-TFA 452.90 Chlorophenyl, propanamide TFA Protease inhibition (hypothetical)
(R)-N-Boc-3-pyrrolidineacetic acid 243.29 tert-Butoxycarbonyl None Intermediate in peptide synthesis

*Part of a patented combination therapy with Alpelisib .

Biological Activity

1-(Pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid (CAS No. 2680540-09-2) is a chemical compound that features a cyclopropane ring linked to a pyrrolidine ring and a trifluoroacetic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C9H14F3NO3
Molecular Weight 241.21 g/mol
IUPAC Name 1-pyrrolidin-3-ylcyclopropan-1-ol; 2,2,2-trifluoroacetic acid
Purity 95%

The compound's structure allows for various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which can influence its biological activity.

The biological activity of 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid is attributed to its interaction with specific molecular targets. The pyrrolidine ring is known to engage with enzymes and receptors, potentially modulating their activity. The trifluoroacetic acid component enhances the compound's solubility and stability, facilitating its biological interactions.

Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

  • Enzyme Inhibition : The compound may serve as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been investigated for its effects on enzyme-ligand interactions, showing promise in modulating enzymatic activity.
  • Cytotoxicity : In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. The structural attributes of 1-(pyrrolidin-3-yl)cyclopropan-1-ol could enhance its efficacy as an anticancer agent by interacting with critical cellular pathways.
  • Neuropharmacological Effects : Some studies suggest that compounds similar to 1-(pyrrolidin-3-yl)cyclopropan-1-ol may exhibit neuroprotective properties, making them candidates for research into treatments for neurodegenerative diseases.

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluating the cytotoxic effects of various pyrrolidine derivatives found that compounds structurally related to 1-(pyrrolidin-3-yl)cyclopropan-1-ol exhibited significant inhibition of cell proliferation in hypopharyngeal tumor cells (FaDu model). The results indicated that these compounds could induce apoptosis more effectively than standard chemotherapeutic agents like bleomycin .

Case Study 2: Enzyme Interaction Studies

Research into the enzyme inhibition potential of pyrrolidine derivatives showed that specific modifications to the structure of compounds like 1-(pyrrolidin-3-yl)cyclopropan-1-ol could enhance binding affinity to target enzymes, suggesting avenues for the development of novel therapeutic agents targeting metabolic disorders .

Q & A

Q. What are the standard synthetic routes for 1-(pyrrolidin-3-yl)cyclopropan-1-ol, and how is trifluoroacetic acid incorporated?

The synthesis typically involves two key steps:

  • Pyrrolidine Functionalization : The pyrrolidine ring is functionalized at the 3-position, often via nucleophilic substitution or cyclopropanation reactions. For example, cyclopropane rings can be introduced using carbene insertion or [2+1] cycloaddition strategies .
  • Trifluoroacetic Acid (TFA) Incorporation : TFA is commonly used as a counterion in salt formation during purification. After synthesizing the free base of the pyrrolidine-cyclopropanol derivative, TFA is introduced via acid-base reactions in solvents like dichloromethane or acetonitrile, followed by lyophilization to isolate the TFA salt .

Q. Purification Methods :

  • Chromatography : Reverse-phase HPLC or flash chromatography (C18 columns) with gradients of water/acetonitrile and 0.1% TFA .
  • Recrystallization : Ethanol/water mixtures are used to improve crystallinity and purity .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm the cyclopropane ring (δ 0.5–1.5 ppm for cyclopropane protons) and pyrrolidine backbone (δ 2.5–3.5 ppm for N-linked protons) .
    • 19F NMR : Detect TFA counterion (δ -75 to -76 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 227.3 for the free base; [M-TFA]- = 226.3 for the TFA salt) .
  • HPLC Purity : Use C18 columns with UV detection at 210–254 nm. Typical retention times range from 5–10 minutes under 0.1% TFA-modified mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance trifluoromethyl group incorporation?

  • Base Selection : Strong bases like LDA or KHMDS are critical for deprotonating intermediates during trifluoromethylation. For example, TFA-mediated reactions benefit from anhydrous conditions to avoid hydrolysis .
  • Catalytic Systems : Transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) improve yields in cross-coupling reactions involving trifluoromethyl iodide .
  • Temperature Control : Reactions are often conducted at −78°C (for lithiation) or 80–100°C (for SNAr substitutions) to balance reactivity and selectivity .

Q. Example Optimization Table :

ParameterOptimal ConditionYield Improvement
BaseLDA in THF (−78°C)85% → 92%
CatalystCuI (10 mol%)70% → 88%
SolventAnhydrous DMF65% → 82%

Q. How should researchers resolve discrepancies in reported biological activity data?

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., atropine for muscarinic receptor assays) .
    • Validate potency (IC50/EC50) across ≥3 independent replicates.
  • Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. rodent) to identify species-specific degradation pathways .
  • Structural Analogues : Test derivatives (e.g., cyclopropane vs. non-cyclopropane variants) to isolate structure-activity relationships (SAR) .

Case Study : A 2023 study found conflicting IC50 values (10 nM vs. 1 µM) for acetylcholinesterase inhibition. Further analysis revealed differences in enzyme sources (recombinant vs. tissue-derived) and assay pH (7.4 vs. 8.0) as key factors .

Q. What strategies mitigate hygroscopicity and improve storage stability?

  • Lyophilization : Store the TFA salt as a lyophilized powder under argon to prevent moisture absorption .
  • Excipient Blending : Co-formulate with mannitol or trehalose (1:1 w/w) to reduce hygroscopicity .
  • Low-Temperature Storage : Maintain at −20°C in sealed, desiccated containers (relative humidity <10%) .

Q. Stability Data :

ConditionDegradation After 6 Months
−20°C (desiccated)<5%
25°C (ambient)25–30%

Methodological Notes

  • Avoid Common Pitfalls :
    • Do not use DMSO for long-term storage due to TFA-DMSO adduct formation .
    • Validate chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) if the compound has stereocenters .
  • Data Reproducibility : Report reaction scales (mg to g), solvent batches, and equipment models (e.g., HPLC column lot numbers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.